

Structural comparison between Laminaribiose octaacetate and maltose octaacetate

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Compound of Interest

Compound Name: *Laminaribiose octaacetate*

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A Structural Showdown: Laminaribiose Octaacetate vs. Maltose Octaacetate

A detailed comparison of two structurally similar yet conformationally distinct disaccharide octaacetates, providing key data for researchers in carbohydrate chemistry and drug development.

Laminaribiose octaacetate and maltose octaacetate are peracetylated derivatives of the disaccharides laminaribiose and maltose, respectively. While they share the same molecular formula ($C_{28}H_{38}O_{19}$) and molecular weight (678.59 g/mol), their distinct glycosidic linkages impart unique three-dimensional structures and properties. This guide provides a comprehensive structural comparison of these two molecules, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Structural Differences

The fundamental difference between **laminaribiose octaacetate** and maltose octaacetate lies in the glycosidic bond connecting the two glucose units. **Laminaribiose octaacetate** possesses a β -(1 \rightarrow 3) glycosidic bond, while maltose octaacetate is characterized by an α -(1 \rightarrow 4) glycosidic bond. This variation in linkage significantly influences the overall conformation and spatial arrangement of the molecules.

Comparative Physicochemical and Structural Data

The following table summarizes key physicochemical and structural parameters for **laminaribiose octaacetate** and maltose octaacetate, derived from experimental studies.

Property	Laminaribiose Octaacetate	Maltose Octaacetate
Systematic Name	1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl- β -D-glucopyranosyl)-D-glucopyranose[1]	4-O-(2,3,4,6-Tetra-O-acetyl- α -D-glucopyranosyl)- β -D-glucopyranose 1,2,3,6-tetraacetate[2]
Molecular Formula	C ₂₈ H ₃₈ O ₁₉ [1]	C ₂₈ H ₃₈ O ₁₉ [2][3]
Molecular Weight	678.59 g/mol [1]	678.59 g/mol [2][3]
Glycosidic Linkage	β -(1 → 3)	α -(1 → 4)
CAS Number	22551-65-1[1]	22352-19-8[2]

Experimental Data and Protocols

X-ray Crystallography

X-ray crystallography provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and torsional angles that define the molecular conformation.

Quantitative Crystallographic Data

Parameter	Laminaribiose Octaacetate	Maltose Octaacetate
Glycosidic Bond Length (C1-O)	Data not available in search results	Data not available in search results
Glycosidic Bond Angle (C1-O-C'x)	Data not available in search results	Data not available in search results
Torsional Angle (Φ)	Data not available in search results	Data not available in search results
Torsional Angle (Ψ)	Data not available in search results	Data not available in search results

Note: Specific numerical values for bond lengths, angles, and torsion angles of the glycosidic linkage were not available in the provided search results. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for detailed crystallographic information.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of disaccharide octaacetates is as follows:

- Crystallization: Single crystals are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
- Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α or Mo K α radiation) and a detector. Data are typically collected at a controlled temperature (e.g., 100 K or 293 K).
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- Data Deposition: The final atomic coordinates and structure factors are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing valuable information about the connectivity and stereochemistry of the glycosidic linkage.

Comparative NMR Data

Nucleus	Laminaribiose Octaacetate (Predicted)	Maltose Octaacetate (Observed)
Anomeric Proton (H-1)	~4.5-4.7 ppm (d)	~5.3-5.5 ppm (d)
Anomeric Carbon (C-1)	~100-102 ppm	~95-97 ppm
C-3 (linked)	~80-82 ppm	~70-72 ppm
C-4' (linked)	~70-72 ppm	~77-79 ppm

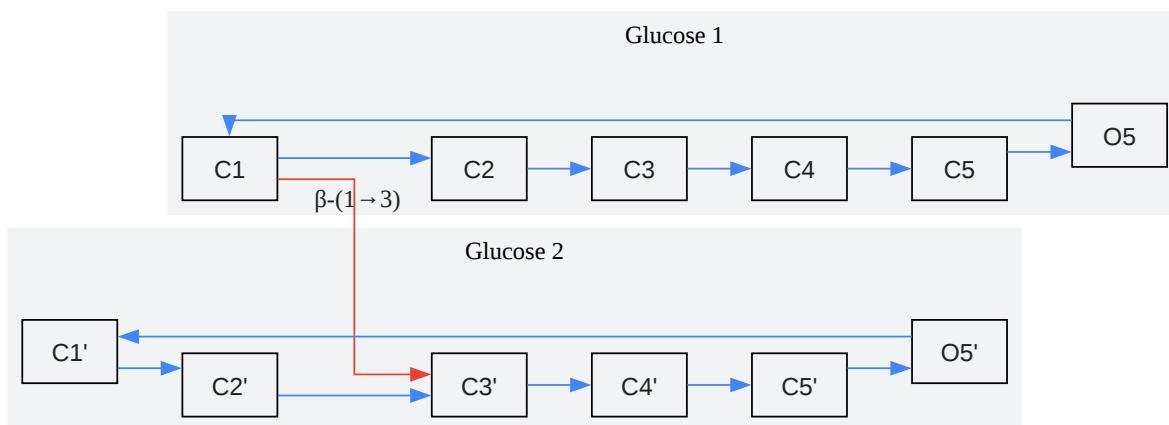
Note: The chemical shift values for **Laminaribiose Octaacetate** are predicted based on the β -(1 \rightarrow 3) linkage and general trends in carbohydrate NMR. The values for Maltose Octaacetate are based on typical observed ranges. Specific, directly comparable experimental data was not available in the search results. The solvent used can influence the exact chemical shifts.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** A sample of the disaccharide octaacetate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
- **Data Processing and Analysis:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard. The coupling constants and integration values are determined from the ^1H NMR spectrum. The 2D spectra are used to assign the chemical shifts of all protons and carbons in the molecule.

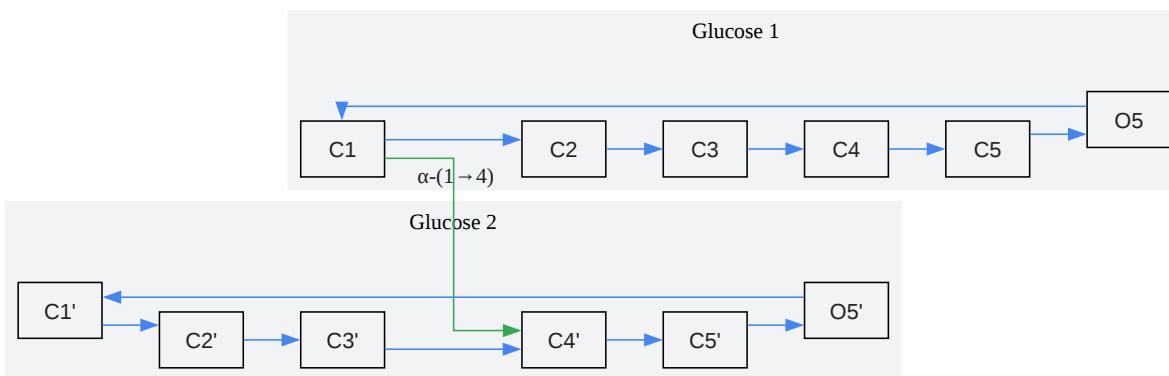
Structural Visualization

The following diagrams, generated using the DOT language, illustrate the key structural differences between **Laminaribiose octaacetate** and Maltose octaacetate.



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Caption: Molecular connectivity of **Laminaribiose octaacetate** highlighting the β -(1 to 3) glycosidic linkage.



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Caption: Molecular connectivity of Maltose octaacetate highlighting the α -(1 \rightarrow 4) glycosidic linkage.

Conclusion

The seemingly subtle difference in the glycosidic linkage between **laminaribiose octaacetate** (β -1 \rightarrow 3) and maltose octaacetate (α -1 \rightarrow 4) results in distinct three-dimensional structures. This structural divergence is expected to influence their physical, chemical, and biological properties, including their solubility, crystal packing, and interactions with enzymes and receptors. The experimental data and protocols presented in this guide provide a foundation for researchers to further investigate and exploit the unique characteristics of these two important disaccharide derivatives. For definitive structural parameters, direct experimental analysis using the outlined protocols is recommended.

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